![molecular formula C19H13NO6S2 B2438775 (Z)-2-hydroxy-5-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid CAS No. 1427537-97-0](/img/structure/B2438775.png)
(Z)-2-hydroxy-5-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid
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Overview
Description
The compound is a complex organic molecule that likely contains a benzylidene group, a thioxothiazolidinone group, and a benzoic acid group . The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through Knoevenagel condensation . This method involves the reaction of a carbonyl compound with an active methylene group in the presence of a base .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For instance, the benzoic acid group could participate in typical acid-base reactions, while the benzylidene group might be involved in various addition or substitution reactions .
Scientific Research Applications
For additional context, ChEMBL is a manually curated database of bioactive molecules with drug-like properties. It integrates chemical, bioactivity, and genomic data to facilitate the translation of genomic information into effective new drugs . You can explore more about CHEMBL2348828 on the ChEMBL Database homepage . Additionally, here’s the chemical structure of CHEMBL2348828
Mechanism of Action
Target of Action
Chembl, a comprehensive resource that explores drug-like molecules, could potentially provide information on the compound’s interaction data against protein targets .
Mode of Action
It is known that the compound belongs to the class of benzothiazole derivatives . These derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Biochemical Pathways
Based on the known targets of benzothiazole derivatives, it can be inferred that the compound may affect various biochemical pathways related to the aforementioned enzymes .
Pharmacokinetics
Chembl, a manually curated database of bioactive molecules with drug-like properties, could potentially provide information on the compound’s pharmacokinetic properties .
Result of Action
Based on the known antibacterial activity of benzothiazole derivatives, it can be inferred that the compound may have potential antimicrobial effects .
properties
IUPAC Name |
2-hydroxy-5-[(5Z)-5-[(4-methoxycarbonylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO6S2/c1-26-18(25)11-4-2-10(3-5-11)8-15-16(22)20(19(27)28-15)12-6-7-14(21)13(9-12)17(23)24/h2-9,21H,1H3,(H,23,24)/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDAFWXYRGKVDO-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-hydroxy-5-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid |
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